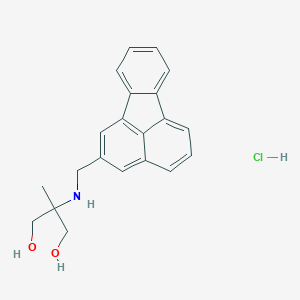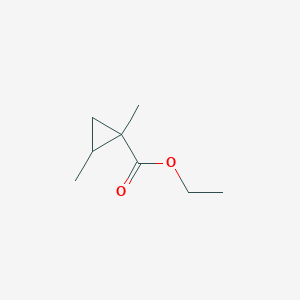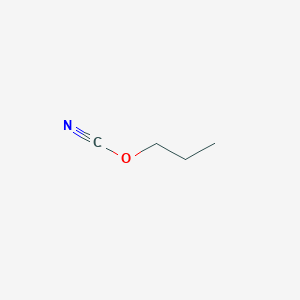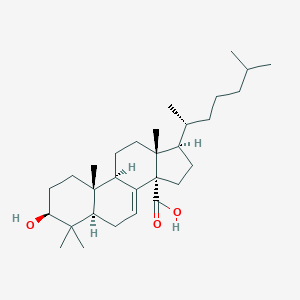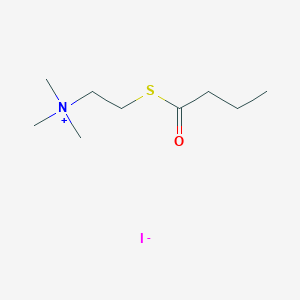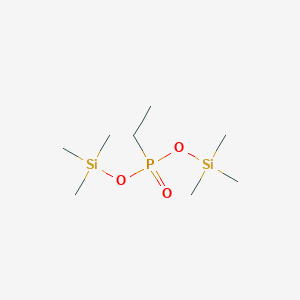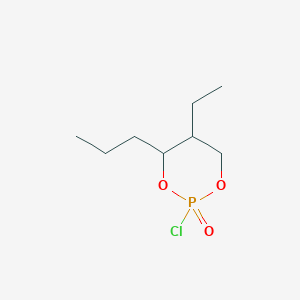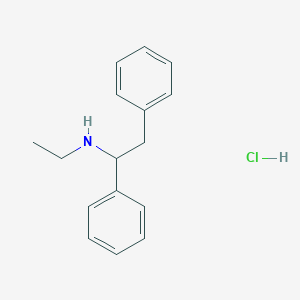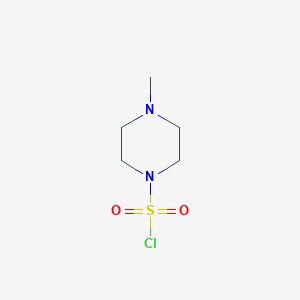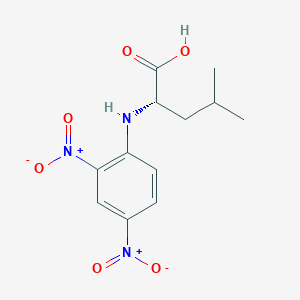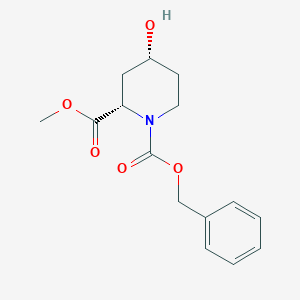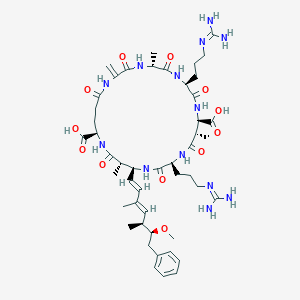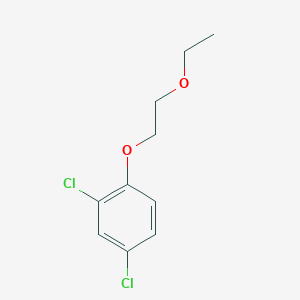
2,4-dichloro-1-(2-ethoxyethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-1-(2-ethoxyethoxy)benzene is an organic compound that belongs to the class of phenoxy herbicides. It is structurally characterized by the presence of an ethane backbone substituted with a 2,4-dichlorophenoxy group and an ethoxy group. This compound is known for its applications in agriculture as a herbicide, where it is used to control broadleaf weeds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-1-(2-ethoxyethoxy)benzene typically involves the reaction of 2,4-dichlorophenol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2,4-dichlorophenol attacks the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves the use of high-purity reactants and solvents, and the reaction is typically conducted under an inert atmosphere to prevent unwanted side reactions.
Análisis De Reacciones Químicas
Types of Reactions
2,4-dichloro-1-(2-ethoxyethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated or partially dechlorinated products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dechlorinated derivatives.
Aplicaciones Científicas De Investigación
2,4-dichloro-1-(2-ethoxyethoxy)benzene has several scientific research applications, including:
Chemistry: Used as a model compound in studies of nucleophilic substitution and oxidation-reduction reactions.
Biology: Investigated for its effects on plant physiology and its potential use as a selective herbicide.
Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals.
Industry: Utilized in the formulation of herbicidal products for agricultural use.
Mecanismo De Acción
The mechanism of action of 2,4-dichloro-1-(2-ethoxyethoxy)benzene as a herbicide involves the disruption of plant growth processes. It mimics natural plant hormones known as auxins, leading to uncontrolled growth and eventually plant death. The compound targets specific receptors and pathways involved in plant growth regulation, causing physiological responses such as abnormal growth, senescence, and cell death.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid: Another phenoxy herbicide with similar herbicidal properties.
2,4,5-Trichlorophenoxyacetic acid: A related compound with additional chlorine substitution.
Mecoprop: A phenoxy herbicide with a similar mode of action.
Uniqueness
2,4-dichloro-1-(2-ethoxyethoxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy group provides additional sites for chemical modification, making it a versatile compound for various applications.
Propiedades
Número CAS |
10140-84-8 |
|---|---|
Fórmula molecular |
C10H12Cl2O2 |
Peso molecular |
235.1 g/mol |
Nombre IUPAC |
2,4-dichloro-1-(2-ethoxyethoxy)benzene |
InChI |
InChI=1S/C10H12Cl2O2/c1-2-13-5-6-14-10-4-3-8(11)7-9(10)12/h3-4,7H,2,5-6H2,1H3 |
Clave InChI |
XFTJLWMVEBPEKO-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=C(C=C(C=C1)Cl)Cl |
SMILES canónico |
CCOCCOC1=C(C=C(C=C1)Cl)Cl |
Key on ui other cas no. |
10140-84-8 |
Sinónimos |
1-(2,4-Dichlorophenoxy)-2-ethoxyethane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


